molecular formula C12H15NO3 B194334 2-Acetyl-4-butyramidophenol CAS No. 40188-45-2

2-Acetyl-4-butyramidophenol

Cat. No.: B194334
CAS No.: 40188-45-2
M. Wt: 221.25 g/mol
InChI Key: FGWZEOPEZISTTR-UHFFFAOYSA-N
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Description

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
An analogue of acebutolol

Biological Activity

2-Acetyl-4-butyramidophenol, also known by its CAS number 40188-45-2, is a chemical compound that has garnered attention for its potential biological activities. This compound is a derivative of acetaminophen and plays a significant role in various pharmacological applications, particularly in relation to its interactions with biological systems.

  • Molecular Formula : C12H15NO3
  • Molecular Weight : 221.25 g/mol
  • Appearance : Gray crystalline powder

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets, including enzymes and receptors. It has been noted for its role as an intermediate in the synthesis of β1-selective beta-blockers, such as acebutolol, which is used in the management of hypertension and cardiac conditions .

Pharmacological Effects

  • Anti-inflammatory Activity :
    • Research indicates that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This effect is significant in conditions characterized by chronic inflammation.
  • Analgesic Properties :
    • Similar to acetaminophen, this compound may possess analgesic effects, providing pain relief through central mechanisms that involve the inhibition of cyclooxygenase (COX) enzymes .
  • Antitumor Activity :
    • Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. Its mechanism appears to involve the modulation of signaling pathways related to cell proliferation and survival .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
Anti-inflammatoryInhibition of cytokine production
AnalgesicCOX inhibition
AntitumorModulation of cell signaling

Case Study Example

A study conducted on the effects of this compound on malignant B cells demonstrated that the compound could inhibit B-cell activation and signaling pathways associated with cell survival. This was linked to its interaction with Bruton's tyrosine kinase (BTK), a critical player in B-cell maturation and proliferation . The findings suggest potential therapeutic applications in treating B-cell malignancies.

Metabolomic Analysis

Recent research utilizing metabolomic profiling has identified distinct metabolic signatures associated with the administration of this compound. This analysis revealed alterations in lipid metabolism, which may have implications for understanding its broader biological effects and therapeutic potential .

Scientific Research Applications

Synthesis of Acebutolol

2-Acetyl-4-butyramidophenol serves as a key intermediate in the synthesis of acebutolol, a β1-adrenoceptor blocker used for treating hypertension and cardiac arrhythmias. The synthesis involves several steps:

  • Acetylation : The starting material, 4-aminophenol, undergoes acetylation to form this compound.
  • Fries Rearrangement : This step rearranges the acyl group to enhance biological activity.
  • Hydrolysis : The final product is purified through hydrolysis to yield acebutolol.

This synthetic pathway demonstrates the compound's critical role in developing cardiovascular drugs .

Pharmacological Applications

The primary pharmacological application of this compound is its use as an intermediate in the production of acebutolol. The following table summarizes its pharmacological relevance:

ApplicationDescription
Cardiovascular Treatment Used in the synthesis of β1-selective blockers like acebutolol for managing hypertension and heart conditions.
Drug Metabolism Studies Investigated for its metabolites to understand drug interactions and efficacy .

Analytical Techniques

Research into this compound has also utilized various analytical techniques to assess its properties and behavior in biological systems:

  • Electrochemical Methods : Studies have employed electrochemical techniques to investigate the oxidation of drug metabolites, including those derived from acebutolol and its intermediates .
  • Chromatography : High-performance liquid chromatography (HPLC) is commonly used to analyze purity and concentration during synthesis processes.

Study on Synthesis Efficiency

A recent study published in ResearchGate highlighted a new process for synthesizing acebutolol from 4-aminophenol via a more efficient route involving fewer steps and higher yields of this compound . This advancement is significant for pharmaceutical manufacturing, potentially reducing costs and improving access to essential medications.

Metabolite Analysis

Another research effort focused on characterizing the metabolites of acebutolol using electrochemical pipettes, providing insights into how this compound behaves under physiological conditions . This information is vital for understanding drug efficacy and safety profiles.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Acetyl-4-butyramidophenol, and how are intermediates characterized?

A typical synthesis involves condensation reactions between phenolic derivatives and butyramide precursors under controlled acidic or basic conditions. For example, acetylation of 4-butyramidophenol with acetyl chloride in anhydrous solvents (e.g., dichloromethane) at 0–5°C can yield the target compound. Purification is achieved via recrystallization or column chromatography. Characterization requires NMR (¹H/¹³C) to confirm acetyl and butyramide substituents, FTIR for functional group analysis (C=O, N-H), and mass spectrometry for molecular weight verification .

Q. What analytical methods are recommended for purity assessment and structural validation?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is used for purity analysis. Differential scanning calorimetry (DSC) or melting point determination (120–126°C) confirms crystalline integrity . Structural validation should include 2D NMR (COSY, HSQC) to resolve aromatic proton coupling and IR spectroscopy to identify amide and acetyl carbonyl stretches (1650–1750 cm⁻¹) .

Q. How does solvent selection impact the compound’s stability during storage?

Contradictory evidence exists: one source recommends storage in DMSO at -20°C to prevent hydrolysis , while another suggests room temperature in dry conditions . To resolve this, researchers should conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Solvents like DMSO may introduce oxidative degradation, necessitating inert atmosphere storage .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s bioactivity against microbial targets?

Use standardized in vitro assays:

  • Antimicrobial Activity : Broth microdilution (CLSI guidelines) to determine MIC/MBC against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains.
  • Mechanistic Studies : Time-kill kinetics or membrane permeability assays (propidium iodide uptake). Reference compounds like quinolones can benchmark potency .

Q. What strategies resolve contradictions in reported solubility data?

Solubility discrepancies (e.g., "---" in vs. 10 mM in DMSO in ) require empirical testing. Use the shake-flask method: dissolve excess compound in buffers (pH 1–10) or organic solvents, filter, and quantify via UV-Vis. Hansen solubility parameters can predict optimal solvents .

Q. How can degradation products be identified and quantified under stress conditions?

Forced degradation (acid/base/oxidative stress) coupled with LC-MS/MS identifies major degradation pathways. For example, acidic hydrolysis may cleave the amide bond, yielding 4-butyramidophenol and acetic acid. Quantify degradation kinetics using Arrhenius plots .

Q. What computational approaches support mechanistic studies of its biological activity?

  • Molecular Docking : Screen against bacterial enzyme targets (e.g., DNA gyrase) using AutoDock Vina.
  • QSAR Modeling : Correlate substituent electronic effects (Hammett constants) with bioactivity data .

Q. How can synthetic yields be optimized while minimizing side products?

Apply design of experiments (DoE) to optimize reaction parameters (temperature, stoichiometry, catalyst). Green chemistry metrics (E-factor, atom economy) should guide solvent/catalyst selection. For example, microwave-assisted synthesis may reduce reaction time and byproducts .

Q. Methodological Tables

Table 1. Key Physicochemical Properties

PropertyValueReference
Molecular Weight221.25 g/mol
Melting Point120–126°C
LogP (Predicted)1.92 (ChemAxon)
Solubility in DMSO10 mM (stable at -20°C)

Table 2. Recommended Analytical Techniques

TechniqueApplicationReference
HPLC-UVPurity assessment
¹H/¹³C NMRStructural elucidation
FTIRFunctional group analysis
LC-MS/MSDegradation product profiling

Properties

IUPAC Name

N-(3-acetyl-4-hydroxyphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-3-4-12(16)13-9-5-6-11(15)10(7-9)8(2)14/h5-7,15H,3-4H2,1-2H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWZEOPEZISTTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7057737
Record name 3'-Acetyl-4'-hydroxybutyranilide
Source EPA DSSTox
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Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40188-45-2
Record name 2-Acetyl-4-butyramidophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40188-45-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Acetyl-4-hydroxyphenyl)butanamide
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Record name 3'-Acetyl-4'-hydroxybutyranilide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-acetyl-4-hydroxyphenyl)butyramide
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Record name 2-ACETYL-4-BUTYRAMIDOPHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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